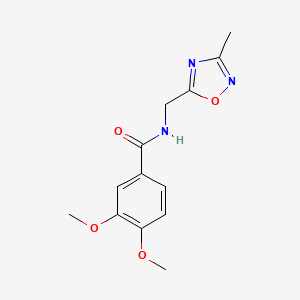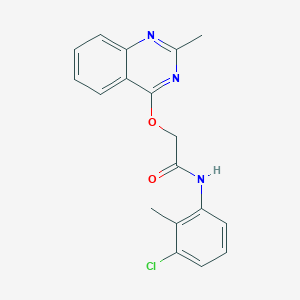
N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as CMMDCA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
Research into compounds closely related to N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has demonstrated significant potential in the areas of pain and inflammation management. A study highlighted the design and synthesis of various quinazolinyl acetamides, including structures analogous to the compound , which were investigated for their analgesic and anti-inflammatory properties. One compound, characterized by a similar structure, exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium while presenting a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimalarial Activity
Another significant application of similar compounds has been in the fight against malaria. Research involving quinazolinyl acetamides has led to the development of molecules with potent antimalarial properties. Studies have shown that certain derivatives exhibit excellent activity against resistant strains of malaria parasites and are effective in primate models. This research has opened the door to clinical trials and the potential for new therapeutic options for malaria treatment (Werbel et al., 1986).
Therapeutic Efficacy in Viral Infections
Investigations into the therapeutic efficacy of quinazoline derivatives against viral infections have also been conducted. One study on a novel anilidoquinoline derivative closely related to N-(3-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide demonstrated significant antiviral and antiapoptotic effects in vitro. The compound significantly reduced viral load and increased survival rates in Japanese encephalitis virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).
Structural and Inclusion Properties
Research into the structural aspects of quinazoline derivatives has provided insights into their potential applications in material science and drug delivery systems. Studies have explored the salt and inclusion compounds of quinazoline-based amides, revealing their ability to form gels and crystalline salts with various acids. These properties suggest potential uses in the development of novel drug delivery mechanisms and materials with specific fluorescence characteristics (Karmakar et al., 2007).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-14(19)7-5-9-15(11)22-17(23)10-24-18-13-6-3-4-8-16(13)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKQKKZXXCROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

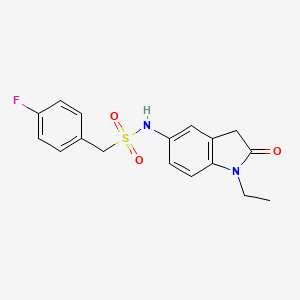
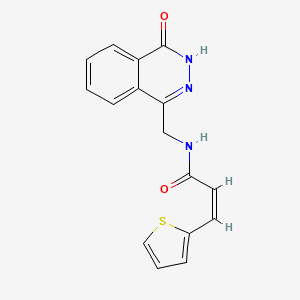
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)
![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)
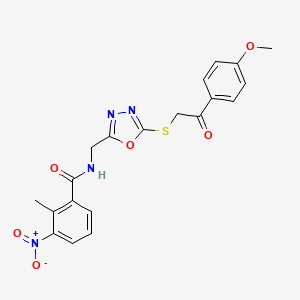
![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)
![N-benzyl-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2450198.png)

![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)
![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)
